5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one

Description

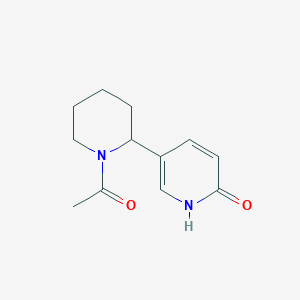

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a pyridinone derivative featuring a 1-acetylpiperidin-2-yl substituent at the 5-position of the pyridinone core. The acetylated piperidine moiety introduces both steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-7-3-2-4-11(14)10-5-6-12(16)13-8-10/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |

InChI Key |

HGFUIVLZIDTLPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring, which can be accomplished through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridinone rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyridinone derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has emerged as a promising lead compound in drug discovery, particularly for targeting neurodegenerative diseases and cancers. Its biological activities are attributed to the presence of the piperidine structure, which is known for diverse pharmacological effects.

Key Applications in Drug Development

- Neurodegenerative Diseases : Research indicates that compounds similar to this compound can inhibit phosphodiesterase (PDE) enzymes, which are implicated in cognitive functions and memory processes. Inhibition of PDE5 has shown potential in improving learning and memory in Alzheimer’s disease models .

- Cancer Treatment : The compound's ability to interact with various biological targets makes it a candidate for developing anticancer therapies. Its structural analogs have demonstrated significant antitumor activity, suggesting a potential mechanism for cancer treatment.

Chemical Biology Applications

In chemical biology, this compound is used in interaction studies to understand its binding affinity to specific biological targets. Techniques such as molecular docking and enzymatic assays are employed to elucidate its mechanism of action.

Interaction Studies

The following table summarizes the binding affinities of this compound with various targets:

| Biological Target | Assay Type | Binding Affinity (IC50) |

|---|---|---|

| Phosphodiesterase 5 (PDE5) | Enzymatic Assay | 0.270 nM |

| Other PDE Isoforms | Fluorescent Assay | Varies |

These studies highlight the compound's potential as a selective inhibitor, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

- Alzheimer’s Disease Models : A study demonstrated that compounds structurally related to this compound significantly improved cognitive function in mouse models by inhibiting PDE5 activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the brain .

- Antitumor Activity : Another investigation revealed that derivatives of this compound exhibited potent antitumor effects against various cancer cell lines, indicating its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations

- Piperidine/Acetylated Piperidine Derivatives: Compound 27 (): Contains a piperidine-4-carbonyl group linked via a benzimidazole scaffold. Compound 1o (): A 3-phenylpyridin-2(1H)-one with a piperazine-1-carbonyl group. While lacking the acetylpiperidine moiety, its high efflux ratio (25.0) underscores the impact of bulky substituents on P-gp interactions .

- Acetylated Derivatives: 3-Acetyl-5-(2,6-difluorobenzyl)pyridin-2(1H)-one (): The acetyl group is directly attached to the pyridinone ring, differing from the acetylpiperidine side chain in the target compound. This structural distinction may reduce steric hindrance but limit selectivity for certain targets like IGF-1R .

Key Structural Features

Physicochemical and ADMET Properties

- Lipophilicity and Solubility :

- P-gp Substrate Potential: Bulky substituents (e.g., 1o) correlate with high efflux ratios (25.0), whereas smaller groups (e.g., 1q) reduce efflux (ratio = 3.5). The acetylpiperidine group in the target compound may intermediate these effects .

Biological Activity

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridinone core structure, which is known for its ability to engage in hydrogen bonding and interact with various biological targets. The presence of the piperidine moiety enhances its pharmacokinetic properties, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Weight | 242.3 g/mol |

| LogP | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

Antitumor Activity

Recent studies have demonstrated that pyridinone derivatives, including this compound, exhibit significant antitumor activity. For instance, compounds based on this scaffold have shown promising results against various cancer cell lines such as HeLa and L1210, with IC50 values indicating potent antiproliferative effects.

Case Study: Antiproliferative Effects

In a comparative study, derivatives of pyridinones were tested against cancer cell lines, revealing that certain substitutions on the pyridinone structure enhanced their activity. For example:

- Compound A : IC50 = 2.8 µM (HeLa)

- Compound B : IC50 = 1.9 µM (CEM)

These results suggest that structural modifications can lead to improved efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to downregulate proteins such as Mcl-1 and cyclin D1, which are critical for cancer cell survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial effects against various pathogens. Studies indicate that pyridinone derivatives possess broad-spectrum activity, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Pharmacological Profile

The pharmacological profile of this compound suggests that it may serve as a lead compound for further drug development. Its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties enhance its viability as a therapeutic agent.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.